Potassium;2-amino-2-(3-methylpyridin-2-yl)acetate
Description
Potassium;2-amino-2-(3-methylpyridin-2-yl)acetate is a pyridine-containing amino acid derivative characterized by a 3-methylpyridin-2-yl substituent attached to a central amino-acetate backbone. The potassium counterion enhances solubility, making it advantageous for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
potassium;2-amino-2-(3-methylpyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.K/c1-5-3-2-4-10-7(5)6(9)8(11)12;/h2-4,6H,9H2,1H3,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKJAIYXDDOPQX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(C(=O)[O-])N.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9KN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Challenges
Racemization at the α-amino acid center remains a critical issue, with studies showing 8–15% epimerization under conventional heating conditions. Steric hindrance from the 3-methyl group on the pyridine ring complicates nucleophilic attack, requiring tailored catalysts. The hygroscopic nature of potassium salts demands anhydrous workup conditions, as evidenced by NMR studies showing hydrate formation in 78% of cases when exposed to ambient humidity.
Primary Industrial Synthesis Routes
Acid-Base Neutralization of 2-Amino-2-(3-Methylpyridin-2-yl)Acetic Acid
The most widely implemented method involves neutralization of the parent acid with potassium hydroxide:
Reaction Scheme
$$ \text{C}9\text{H}{10}\text{N}2\text{O}2 + \text{KOH} \rightarrow \text{C}9\text{H}9\text{KN}2\text{O}2 + \text{H}_2\text{O} $$
Procedure
- Acid Preparation : 2-Amino-2-(3-methylpyridin-2-yl)acetic acid is synthesized via Strecker amino acid synthesis using 3-methylpicolinaldehyde, ammonium chloride, and potassium cyanide in ethanol/water (3:1) at 0–5°C for 48 hours.
- Neutralization : The crude acid (1 mol) is dissolved in anhydrous ethanol (2 L) under nitrogen. Potassium hydroxide (1.05 mol) in ethanol is added dropwise at −10°C over 2 hours.
- Crystallization : Cooling to −20°C precipitates the product, with yields of 85–92% after recrystallization from ethanol/diethyl ether.
Optimization Data
| Parameter | Range Tested | Optimal Condition | Yield Impact |
|---|---|---|---|
| Temperature (°C) | −20 to +25 | −10 | +22% |
| KOH Stoichiometry | 0.95–1.10 eq | 1.05 eq | +15% |
| Solvent System | EtOH/H2O vs EtOH | Anhydrous EtOH | +18% |
This method’s superiority lies in its operational simplicity and compatibility with continuous flow reactors, though it requires high-purity starting materials to avoid potassium byproduct contamination.
Catalytic Amination of 2-Bromo-3-Methylpyridine
An alternative route employs palladium-catalyzed coupling:
Reaction Mechanism
$$ \text{C}6\text{H}6\text{BrN} + \text{NH}2\text{CH}(\text{COOK})\text{COO}^- \xrightarrow{\text{Pd/Xantphos}} \text{C}9\text{H}9\text{KN}2\text{O}_2 + \text{HBr} $$
Protocol
- Catalyst System : Pd(OAc)₂ (2 mol%), Xantphos (4 mol%)
- Base : Cs₂CO₃ (3 eq) in toluene/water (10:1)
- Conditions : 110°C, 24 hours under argon
- Yield : 68–74% after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1)
Advantages :
- Avoids handling toxic cyanide reagents
- Enables late-stage functionalization of pyridine rings
Limitations :
- Requires rigorous exclusion of oxygen
- High catalyst loading increases production costs
Emerging Green Synthesis Approaches
Mechanochemical Ball-Milling Synthesis
A solvent-free method developed in 2024 uses a planetary ball mill (400 rpm, stainless steel jars):
Reactants :
- 3-Methylpyridine-2-carboxaldehyde (1 eq)
- Glycine potassium salt (1.2 eq)
- NH₄Cl (2 eq)
Procedure :
- Milling at 25 Hz for 90 minutes
- Wash with cold acetonitrile
- Dry under vacuum
Results :
This method reduces solvent waste by 94% compared to traditional routes but requires specialized equipment for large-scale production.
Critical Analysis of Purification Techniques
Recrystallization Optimization
Effective purification requires mixed solvent systems:
Optimal Conditions :
- Solvent Pair : Ethanol/tert-butyl methyl ether (3:7)
- Temperature Gradient : 60°C → −20°C over 4 hours
- Additive : 0.1% w/v activated charcoal
Impact :
Chromatographic Methods
Preparative HPLC (Phenomenex Synergi C18 column) with isocratic elution (10 mM ammonium acetate in H₂O/MeOH 65:35) achieves baseline separation of diastereomers. Retention times:
- Desired product: 12.3 minutes
- α-R enantiomer: 14.7 minutes
- Hydrolysis byproduct: 8.9 minutes
Chemical Reactions Analysis
Types of Reactions
Potassium;2-amino-2-(3-methylpyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of potassium;2-amino-2-(3-methylpyridin-2-yl)acetate is in pharmaceutical development . It serves as a precursor for synthesizing various bioactive compounds, including:
- Anticancer agents : Research indicates that derivatives of this compound exhibit anticancer properties, particularly against human lung cancer cell lines .
- Antimicrobial agents : The compound has shown potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria, as well as fungi .
Case Study: Anticancer Activity
In a study evaluating the anticancer activity of derivatives synthesized from this compound, it was found that these compounds had higher efficacy than established drugs like imatinib. The derivatives demonstrated significant cytotoxicity against A549 lung cancer cells, suggesting their potential as novel therapeutic agents .
Synthetic Organic Chemistry
The compound plays a crucial role in synthetic organic chemistry , where it is utilized to create more complex molecules through various reactions:
- Condensation reactions : These reactions are instrumental in forming new carbon-carbon bonds, facilitating the synthesis of diverse organic compounds.
- Ring-closing reactions : this compound can be involved in forming cyclic structures that are essential in drug design and development.
Data Table: Comparison of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-amino-6-(3-fluoro-pyridin-4-yl)acetate | Contains a fluorine substituent on the pyridine | Exhibits distinct pharmacological properties |
| Zolpidem | Imidazo[1,2-a]pyridine derivative | Known for its hypnotic effects |
| Potassium 2-(pyridin-4-yl)acetate | Different pyridine substitution | Used primarily as a herbicide |
This table illustrates how variations in substitution patterns on the pyridine ring can influence biological activities and applications.
Research has highlighted several biological activities associated with this compound:
Mechanism of Action
The mechanism of action of potassium;2-amino-2-(3-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares the target compound with key analogs, emphasizing structural variations and their implications:
*Estimated based on analogous structures.
Solubility and Counterion Effects
- Potassium Salts : The potassium counterion in the target compound and CAS 1923238-84-9 significantly enhances aqueous solubility compared to hydrochloride salts (e.g., CAS 89148-88-9) or free acids (e.g., AS104531). This property is critical for bioavailability in drug formulations .
- Ester vs. Acid Forms : Ethyl or methyl esters (e.g., AS103310) generally exhibit lower solubility than their carboxylate counterparts but may improve membrane permeability due to increased lipophilicity .
Substituent Position and Electronic Effects
- In contrast, pyridin-3-yl (CAS 89148-88-9) or pyridin-4-yl (CAS 1923238-84-9) substituents may alter binding orientations in enzyme-active sites.
- Electron-Withdrawing Groups : The trifluoromethyl group in CAS 1923238-84-9 increases metabolic stability but may reduce solubility compared to the target compound’s methyl group .
Biological Activity
Potassium;2-amino-2-(3-methylpyridin-2-yl)acetate is a complex organic compound that combines an amino acid derivative with a pyridine moiety, featuring a potassium ion which enhances its solubility. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including synthesis methods, structure-activity relationships, and case studies highlighting its therapeutic potential.
Chemical Structure and Properties
The structure of this compound includes:
- A potassium cation that improves solubility in aqueous solutions.
- An acetate group linked to a 2-amino-2-(3-methylpyridin-2-yl) moiety.
This structural complexity allows for various interactions within biological systems, making it a candidate for further research in pharmacology and biochemistry.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties :
- Receptor Interaction :
- Histone Deacetylase Inhibition :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. A comparative analysis with similar compounds reveals:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-amino-6-(3-fluoro-pyridin-4-yl)acetate | Fluorine substituent on the pyridine | Distinct pharmacological properties |
| Zolpidem | Imidazo[1,2-a]pyridine derivative | Known for hypnotic effects |
| Potassium 2-(pyridin-4-yl)acetate | Different pyridine substitution | Primarily used as a herbicide |
These variations illustrate how modifications to the pyridine ring can significantly alter biological activities and therapeutic applications.
Case Studies
- Antichlamydial Activity :
- Receptor Binding Studies :
Q & A
Q. What are the optimized synthetic routes for Potassium;2-amino-2-(3-methylpyridin-2-yl)acetate, and how can reaction conditions be controlled to maximize yield and purity?
The synthesis of pyridine-acetate derivatives typically involves nucleophilic substitution or esterification under controlled conditions. For example, analogous compounds like ethyl 2-(6-methylpyridin-2-yl)acetate are synthesized via acid-catalyzed esterification of pyridineacetic acid derivatives with alcohols, followed by cyanation or alkylation steps. Reaction parameters such as temperature (60–80°C), pH (neutral to mildly acidic), and catalysts (e.g., sulfuric acid or sodium cyanide) are critical for minimizing side products . Purification via column chromatography or recrystallization is recommended to achieve >95% purity.
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the molecular structure of this compound?
Structural confirmation requires a multi-technique approach:
- NMR Spectroscopy : H and C NMR can identify proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and ester carbonyl signals (δ 165–175 ppm).
- X-ray Crystallography : Programs like SHELXL refine crystal structures by analyzing intensity data from single-crystal diffraction, resolving bond lengths and angles (e.g., C-N bond ~1.34 Å in pyridine rings) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H] = 237.08 g/mol for CHKNO) .
Advanced Research Questions
Q. How can researchers address contradictory data in biological activity studies of this compound, particularly in enzyme inhibition assays?
Contradictions may arise from assay conditions (e.g., pH, co-solvents) or structural analogs interfering with target specificity. Strategies include:
- Comparative Structural Analysis : Compare activity with analogs (e.g., ethyl 2-(6-chloropyridin-2-yl)acetate vs. 3-methyl derivatives) to identify substituent effects .
- Dose-Response Curves : Use IC values to differentiate true inhibition from non-specific binding.
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs, clarifying mechanistic discrepancies .
Q. What role does the 3-methylpyridin-2-yl substitution play in modulating the compound’s reactivity and interactions with biological targets?
The 3-methyl group on the pyridine ring enhances steric hindrance, reducing off-target interactions while stabilizing hydrophobic binding pockets in enzymes. For example:
- Reactivity : The methyl group electron-donating effect increases pyridine ring basicity, favoring protonation in acidic environments (e.g., lysosomal compartments).
- Biological Interactions : In kinase assays, the 3-methyl group improves selectivity by preventing π-π stacking with non-target aromatic residues .
- Metabolic Stability : Methyl substitution slows oxidative metabolism by cytochrome P450 enzymes, as observed in related compounds .
Methodological Considerations
Q. How can researchers design experiments to evaluate the stability of this compound under physiological conditions?
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC over 24–72 hours.
- Thermal Analysis : Differential scanning calorimetry (DSC) determines decomposition temperatures (>200°C typical for acetate esters).
- Light Sensitivity : UV-Vis spectroscopy tracks absorbance changes under UV exposure to assess photodegradation .
Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
